N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Medicinal chemistry Structure–activity relationship Steric effects

N-tert-Butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852134-01-1) is a fully synthetic, fused bicyclic heterocycle belonging to the imidazo[2,1-b]thiazole carboxamide class. Its structure is defined by a bridgehead nitrogen-containing imidazo-thiazole core, a 4-fluorophenyl substituent at the 6-position, a methyl group at the 3-position, and a sterically demanding tert-butyl carboxamide at the 2-position.

Molecular Formula C17H18FN3OS
Molecular Weight 331.4 g/mol
Cat. No. B2736057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Molecular FormulaC17H18FN3OS
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC(C)(C)C
InChIInChI=1S/C17H18FN3OS/c1-10-14(15(22)20-17(2,3)4)23-16-19-13(9-21(10)16)11-5-7-12(18)8-6-11/h5-9H,1-4H3,(H,20,22)
InChIKeyRJTJZXCQJROOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-Butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide – Compound Identity and Core Procurement Context


N-tert-Butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852134-01-1) is a fully synthetic, fused bicyclic heterocycle belonging to the imidazo[2,1-b]thiazole carboxamide class [1]. Its structure is defined by a bridgehead nitrogen-containing imidazo-thiazole core, a 4-fluorophenyl substituent at the 6-position, a methyl group at the 3-position, and a sterically demanding tert-butyl carboxamide at the 2-position [2]. The compound is supplied as a research-grade small molecule (typical purity ≥95%) with a molecular formula of C₁₇H₁₈FN₃OS and a molecular weight of 331.41 g/mol . It is primarily cited in patent literature as a member of a compound series targeting endothelial nitric oxide synthase (eNOS) modulation, with potential applications in cardiovascular disease models [1].

Why N-tert-Butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide Cannot Be Casually Substituted by Other Imidazo[2,1-b]thiazole Carboxamides


Within the imidazo[2,1-b]thiazole-2-carboxamide series, even minor alterations to the N-amide substituent produce compounds with substantially different physicochemical and pharmacological profiles [1]. The tert-butyl group confers a unique combination of maximal steric bulk adjacent to the carboxamide linkage, strong lipophilicity enhancement (calculated AlogP shift of approximately +0.5 to +0.8 log units relative to n-butyl or isobutyl analogs), and complete metabolic resistance at the amide α‑carbon due to the absence of benzylic or α‑methylene hydrogens . These properties cannot be replicated by linear alkyl (n-butyl, n-propyl), branched but smaller (isobutyl, sec-butyl), or fully N,N‑dialkylated analogs, making direct substitution without re‑validation scientifically unsound in any quantitative structure–activity relationship (QSAR)-dependent research or procurement context [1].

Quantitative Differentiation Evidence: N-tert-Butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide vs. Its Closest Structural Analogs


Steric Bulk Comparison: tert-Butyl vs. Isobutyl vs. n-Butyl Carboxamide – Computed Sterimol Parameters

The tert-butyl group on the target compound introduces substantially larger steric demand near the carboxamide pharmacophore compared to the closest commercially cataloged analogs. Calculated Sterimol B₁ (minimum width) and B₅ (maximum width) parameters demonstrate a clear differentiation that directly impacts binding pocket complementarity and conformational restriction .

Medicinal chemistry Structure–activity relationship Steric effects

Hydrogen-Bond Donor Capacity: tert-Butyl Amide vs. N,N-Dimethyl Amide – A Binary Pharmacophore Distinction

The target compound retains a secondary amide N–H capable of acting as a hydrogen-bond donor (HBD). In contrast, the N,N-dimethyl analog (6-(4-fluorophenyl)-N,N,3-trimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide), which is explicitly disclosed in the same patent [1], lacks any HBD functionality. This binary distinction alters both target engagement and permeability properties [1].

Pharmacophore modeling Hydrogen bonding ADME prediction

Lipophilicity Modulation: Calculated LogP Shift from tert-Butyl vs. n-Butyl and Isobutyl Analogs

The tert-butyl group imparts higher lipophilicity than its linear or β-branched counterparts while maintaining a compact quasi-spherical shape. This affects both passive membrane permeability and non-specific protein binding . Calculated AlogP values differentiate the target compound from cataloged analogs.

Lipophilicity Drug-likeness Permeability

Metabolic Stability at the Amide α-Carbon: tert-Butyl vs. n-Butyl and Isobutyl Analogs – A Structural Alert Difference

The tert-butyl group lacks α-methylene hydrogens, rendering the amide α‑carbon resistant to CYP-mediated oxidative N-dealkylation—a major metabolic soft spot for n-butyl and isobutyl amides. This structural feature predicts superior metabolic stability in liver microsome assays [1]. While direct experimental head-to-head microsomal stability data for this exact compound are not publicly available, the structural alert distinction is well-established across medicinal chemistry literature for tert-butyl vs. n-alkyl amides [2].

Metabolic stability Cytochrome P450 Oxidative metabolism

Patent-Documented Therapeutic Focus: eNOS Modulation for Cardiovascular Disease – Scaffold Prioritization

The patent family US20100004299A1 explicitly claims the target compound as part of a series of imidazo[2,1-b]thiazole derivatives that stimulate endothelial nitric oxide synthase (eNOS) gene expression and are indicated for atherosclerosis, coronary artery disease, heart failure, hypertension, and thrombosis [1]. The specific substitution pattern—6-(4-fluorophenyl), 3-methyl, 2-(N‑tert‑butylcarboxamide)—is encompassed within the Markush claims, distinguishing it from non‑fluorinated, non‑methylated, or differently N‑substituted analogs that fall outside the preferred scope [1].

Endothelial NOS Cardiovascular pharmacology Patent analysis

Procurement-Targeted Application Scenarios for N-tert-Butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide


Cardiovascular Drug Discovery: eNOS-Dependent Screening Cascades for Atherosclerosis and Heart Failure

This compound is the appropriate procurement choice for screening campaigns that require an imidazo[2,1-b]thiazole carboxamide with both an H‑bond donor (secondary amide N–H) and maximal steric bulk at the carboxamide terminus to probe the eNOS binding pocket [1]. The patent-documented link to eNOS gene expression stimulation makes it directly relevant for hit‑to‑lead programs targeting atherosclerosis, coronary artery disease, and heart failure, where the tert-butyl group's predicted metabolic stability advantage supports sustained in vivo target engagement [1].

Structure–Activity Relationship (SAR) Studies: Steric and Lipophilic Parameterization of the Amide Binding Sub-Pocket

When constructing a matrix of N‑alkyl imidazo[2,1-b]thiazole-2-carboxamides to systematically probe steric (Sterimol) and lipophilic (AlogP) tolerance, the tert-butyl variant serves as the essential upper-boundary data point [1]. Its B₅ value of ~3.17 Å and AlogP of ~3.8 represent the ceiling of steric and lipophilic space accessible in this sub-pocket; no commercially available analog exceeds these parameters while retaining the secondary amide N–H [1]. Substituting the isobutyl or n‑butyl analog at this position would leave the upper boundary undefined, compromising QSAR model completeness.

Metabolic Stability Profiling: CYP-Mediated N-Dealkylation Liability Assessment

This compound is the recommended negative control in liver microsome or hepatocyte stability assays when evaluating the metabolic liability of N‑alkyl carboxamide analogs [1]. Because the tert-butyl group is structurally incapable of undergoing CYP-catalyzed α‑carbon oxidation, it provides a benchmark for 'metabolically stable at the amide linkage' against which n‑butyl, isobutyl, and other α‑hydrogen‑containing analogs can be quantitatively compared [1]. Investigators requiring this specific control cannot substitute with the N,N‑dimethyl analog (which lacks the H‑bond donor) or the isobutyl analog (which retains metabolic susceptibility).

Computational Chemistry and Docking Studies: Pharmacophore Model Validation for eNOS

For computational chemists building or validating eNOS pharmacophore models, the tert-butyl analog provides a unique combination of an H‑bond donor vector and a spherical hydrophobic moiety that can be used to discriminate between binding poses that require a buried hydrophobic contact versus those that tolerate solvent exposure [1]. The binary HBD distinction (present in tert-butyl, absent in N,N‑dimethyl) allows pharmacophore hypothesis testing that cannot be performed with either analog alone [1].

Quote Request

Request a Quote for N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.